6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid
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Overview
Description
6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the pyridine ring, along with a carboxylic acid functional group (-COOH). The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid involves the use of 2-bromo-6-trifluoromethylpyridine as a starting material. The reaction typically involves the following steps:
Reaction with Copper(I) Cyanide: 2-bromo-6-trifluoromethylpyridine is reacted with copper(I) cyanide (CuCN) and potassium iodide (KI) in dimethylformamide (DMF) at elevated temperatures (around 130°C) for 12 hours.
Hydrolysis: The resulting product is then subjected to hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The electron-withdrawing nature of the trifluoromethyl group can also influence the compound’s reactivity and stability, making it a valuable component in drug design and development .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position.
4-(Trifluoromethyl)pyridine-2-carboxylic acid: Another positional isomer with different chemical properties.
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Contains a chlorine atom instead of a carboxylic acid group.
Uniqueness
6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both a trifluoromethyl group and a carboxylic acid group on the pyridine ring makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1256818-05-9 |
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Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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